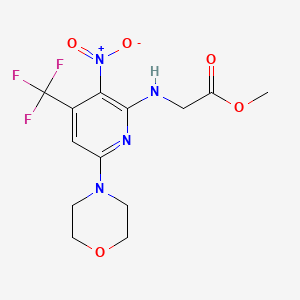
Ethyl 4-(3-formyl-2-pyridyl)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 4-(3-formyl-2-pyridyl)benzoate involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Substituted 3-formyl benzofurans were reacted with ethyl acetoacetate, which allowed the formation of sesamol-conjugated 2-methyl nicotinate .Wissenschaftliche Forschungsanwendungen
Synthesis and Metallation
Ethyl 4-(3-formyl-2-pyridyl)benzoate has been used in the synthesis and metallation of 2-(pyridyl)benzoic acids and ethyl 2-(pyridyl)benzoates. This process involves ring deprotonation using lithium dialkylamides and in situ cyclization to produce azafluorenones (Rebstock, Mongin, Trécourt, & Quéguiner, 2003).
Anti-Juvenile Hormone Agents
Ethyl 4-(3-formyl-2-pyridyl)benzoate derivatives have been prepared as anti-juvenile hormone (anti-JH) agents. These compounds induce symptoms of JH deficiency in larvae of the silkworm and other insects, leading to precocious metamorphosis and pigmentation changes in larval cuticle (Ishiguro et al., 2003).
Nonlinear Optical Materials
In the field of materials science, ethyl 4-(3-formyl-2-pyridyl)benzoate-based compounds have been used to design nonlinear optical materials. These include coordination networks with zinc(II) and cadmium(II) that adopt structures conducive to second-harmonic generation, a key property in nonlinear optics (Evans & Lin, 2001).
Catalytic Activities
Ethyl 4-(3-formyl-2-pyridyl)benzoate has also been utilized in tuning the structural topology of zinc(II)-benzoate coordination complexes. These complexes have been studied for their photoluminescence and catalytic activities, showing potential in various chemical transformations (Jang et al., 2012).
Structural Characterization
The compound has been used in the synthesis of meso-porphyrins for structural characterization using NMR spectroscopy. These studies enhance the understanding of molecular structures and their properties (Gianferrara, Giust, Bratsos, & Alessio, 2007).
Antiplatelet Activity
Ethyl 4-(3-formyl-2-pyridyl)benzoate derivatives have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity. These studies are crucial in developing new therapeutic agents for platelet-related disorders (Chen et al., 2008).
Enzyme Mimicry
Ethyl 4-(3-formyl-2-pyridyl)benzoate-based Cadmium(II) complexes have been described as mimics of organophosphate pesticide degrading enzymes and metallo-β-lactamases. This research contributes to understanding enzyme mechanisms and designing synthetic enzyme mimics (Daumann, Gahan, Comba, & Schenk, 2012).
Eigenschaften
IUPAC Name |
ethyl 4-(3-formylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-19-15(18)12-7-5-11(6-8-12)14-13(10-17)4-3-9-16-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPPOPSAVYHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-formyl-2-pyridyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



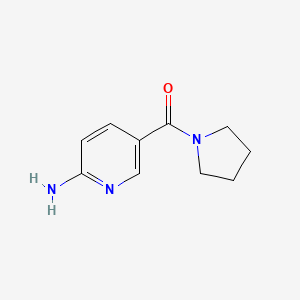
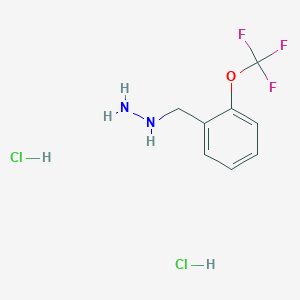
![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)
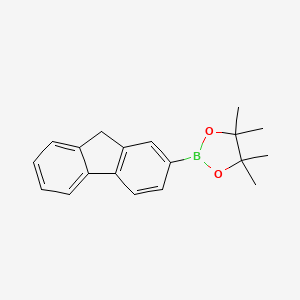
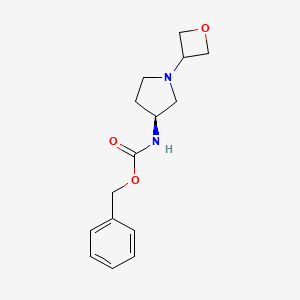
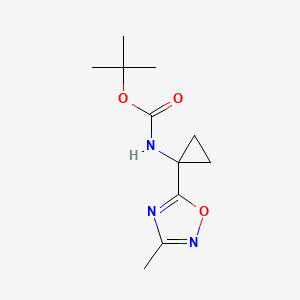
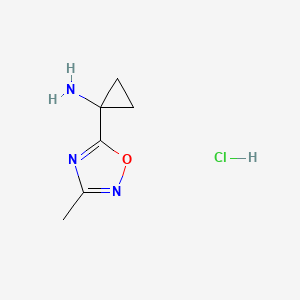
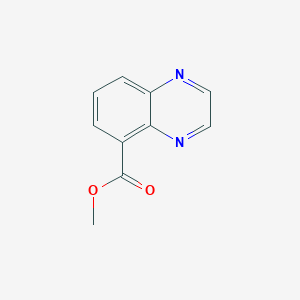
![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
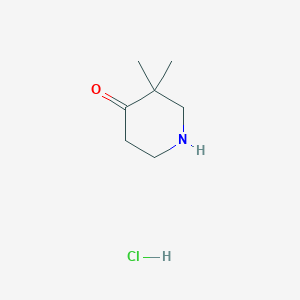
![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)
